molecular formula C15H17N5O6 B018522 [(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate CAS No. 81827-31-8

[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate

Cat. No. B018522
CAS RN: 81827-31-8
M. Wt: 363.33 g/mol
InChI Key: LGFCDAMAYHYAKC-QTTZVWFDSA-N
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Description

The compound is a complex organic molecule that involves acetamido, pteridinyl, and acetoxy groups. These functional groups suggest that the compound could have significant chemical reactivity and biological activity, making it of interest in various scientific research areas.

Synthesis Analysis

The synthesis of related compounds involves intricate reactions that include condensation, cyclocondensation, and specific transformations to introduce or modify functional groups on the pteridine or pyrimidine nucleus. For instance, the synthesis of similar pteridine derivatives involves reacting diaminopyrimidines with specific phenylhydrazones in acidic conditions under an inert atmosphere, leading to 5,6-dihydro-6-(1,2,3-trihydroxypropyl)pteridines (Soyka, Pfleiderer, & Prewo, 1990).

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to determine the arrangement of atoms within a molecule. For related compounds, structure determination has confirmed the presence of specific stereochemistry and the formation of intramolecular adducts, as seen in hexahydropyrano[3,2-g]pteridines (Soyka, Pfleiderer, & Prewo, 1990).

Scientific Research Applications

Therapeutic Potential of Pteridine Derivatives

Pteridines, including compounds structurally related to "[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate," show promise in various therapeutic applications due to their biological activities and molecular targets. The antitumor activity of pteridine-based compounds is notably advanced, with several molecular targets identified. These derivatives also show potential in treating chronic inflammation-related diseases. Despite preliminary antimicrobial activity, further research is needed. Moreover, pteridines could be beneficial in treating diabetes, osteoporosis, ischemia, and neurodegenerative diseases, underscoring their diverse biological activities and therapeutic promise (Carmona-Martínez et al., 2018).

Antioxidant and Cytotoxic Effects of Flavonoid Derivatives

Research on flavonoids, structurally diverse from pteridines but relevant for their biochemical roles, indicates their dual nature as antioxidants and potential cytotoxic agents. Flavonoids like afzelin, kaempferitrin, and pterogynoside demonstrate antioxidant properties by scavenging reactive oxygen species. However, they also exhibit cytotoxic effects, particularly in red blood cells and neutrophils, under certain conditions. These findings highlight the complex interplay between beneficial and harmful effects of bioactive compounds, which could inform the development of therapeutic agents with antioxidant properties (Vellosa et al., 2015).

Eco-friendly Synthesis of Dihydropyrimidinones

The Biginelli reaction, a chemical synthesis method, has been applied to create dihydropyrimidinones (DHPMs) using eco-friendly procedures. By utilizing chiral aldehydes and green solvents, researchers achieved enantiospecific synthesis of DHPMs. This approach not only contributes to the development of pharmaceuticals with potential therapeutic applications but also emphasizes the importance of sustainable chemistry practices in drug synthesis (Benincá et al., 2020).

Advanced Oxidation Processes in Environmental and Therapeutic Contexts

Advanced oxidation processes (AOPs) have been explored for the degradation of recalcitrant compounds, like acetaminophen, in environmental settings. This research is indicative of the broader applications of AOPs, potentially extending to therapeutic domains for the removal of harmful substances from biological systems. The study of by-products and their biotoxicity, along with degradation pathways, provides valuable insights into the environmental and health implications of chemical compounds (Qutob et al., 2022).

properties

IUPAC Name

[(1R,2S)-1-(2-acetamido-4-oxo-3H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O6/c1-6(25-8(3)22)12(26-9(4)23)10-5-16-13-11(18-10)14(24)20-15(19-13)17-7(2)21/h5-6,12H,1-4H3,(H2,16,17,19,20,21,24)/t6-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFCDAMAYHYAKC-QTTZVWFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)NC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)NC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-Acetyl-1',2'-di-O-acetyl-6-biopterin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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